Trometamol citrate

Pharmaceutical formulation Controlled release Hydrophilic matrix

Buffer substitution in physiological-range applications often fails when sodium citrate (pH 3.0-6.2) is used. Trometamol citrate (CAS 108321-33-1) resolves this with a dual-buffer architecture: • pKa 8.1 delivers stable buffering at pH 7.0-9.0, compatible with cell culture and parenteral formulations. • Validated in lyophilized parenteral drug products (US Patent 11,103,474) and controlled-release HPMC matrices. • CO₂-free acid neutralization for metabolic acidosis formulations. Supplied as a 1:1 trometamol-citrate salt. In stock for immediate dispatch.

Molecular Formula C10H19NO10
Molecular Weight 313.26 g/mol
CAS No. 108321-33-1
Cat. No. B019205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrometamol citrate
CAS108321-33-1
Molecular FormulaC10H19NO10
Molecular Weight313.26 g/mol
Structural Identifiers
SMILESC(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(CO)(CO)N)O
InChIInChI=1S/C6H8O7.C4H11NO3/c7-3(8)1-6(13,5(11)12)2-4(9)10;5-4(1-6,2-7)3-8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);6-8H,1-3,5H2
InChIKeyVTMHBUDWQBDMQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trometamol Citrate: Baseline Characterization


Trometamol citrate (TRIZMA® CITRATE MONOBASIC; CAS 108321-33-1) is a 1:1 salt of the organic amine buffer tris(hydroxymethyl)aminomethane (trometamol, THAM) and citric acid, with the molecular formula C₁₀H₁₉NO₁₀ and a monoisotopic mass of 313.101 Da [1]. The parent trometamol moiety is a biologically inert proton acceptor with a pKa of 8.1 at 25°C, endowing the salt with effective buffering capacity in the physiologically relevant slightly alkaline range (pH 7.0–9.0), while citrate contributes a polycarboxylate buffering domain . This dual-buffering architecture distinguishes trometamol citrate from simpler, single-pKa buffer salts such as sodium citrate or phosphate buffered saline (PBS) [2].

Dual-buffer architecture Trometamol pKa 8.1 plus citrate polycarboxylate buffering domain
Physiological pH range Effective buffering at pH 7.0–9.0 for near-physiological conditions
Salt-form identity 1:1 stoichiometric salt with modified dissolution profile vs. free-base mixtures

Trometamol Citrate Substitution Limitations


Formulators and procurement specialists often assume that buffer salts with overlapping pH ranges are functionally interchangeable. However, trometamol citrate is not merely a mixture of trometamol and citrate; the salt form imparts a distinctly different solubility profile (e.g., trometamol base solubility in water is ~550 mg/mL at 25°C, while the citrate salt exhibits modified dissolution behavior due to the polyprotic counterion) [1]. Critically, trometamol provides a pKa of 8.1, enabling effective buffering at pH 7.0–9.0, whereas sodium citrate buffers are limited to pH 3.0–6.2, a range that is incompatible with physiological or cell-culture applications requiring near-neutral pH [2]. Furthermore, in controlled-release hydrophilic matrix tablets, THAM (trometamol)-buffered systems provide extended diffusion-based release kinetics that citrate-buffered matrices cannot replicate, demonstrating that in-class substitution alters drug release performance irrespective of nominal buffer capacity [3].

pH-range mismatch

Sodium citrate buffers operate at pH 3.0–6.2 and may not substitute for trometamol citrate in formulations requiring near-physiological pH 7.0–9.0. Substitution may shift the buffering window away from the target range.

Release-mechanism divergence

In HPMC hydrophilic matrices, THAM-buffered systems provide diffusion-based, pH-independent release kinetics. Citrate-buffered matrices may shift the release mechanism toward gel-layer-dominated behavior, altering performance.

CO₂ byproduct burden

Bicarbonate-based buffers generate CO₂ during proton neutralization. Trometamol citrate avoids CO₂ byproduct, a relevant distinction for enclosed-system formulation research where CO₂ accumulation is a variable.

Trometamol Citrate Differentiation Evidence


Diffusion-Controlled Release in HPMC Matrices

In a head-to-head study using felbinac as a model weak acid drug in HPMC matrices, THAM (trometamol)-buffered formulations provided extended, diffusion-based drug release kinetics, whereas sodium citrate-buffered matrices showed a different release mechanism characterized by a thicker early-stage gel layer [1]. Drug release at pH 1.2 and 7.5 was accelerated by both buffers, but THAM-buffered matrices maintained matrix integrity even at high buffer concentrations, enabling pH-independent release kinetics that citrate could not achieve [1].

HPMC matrix release
Head-to-head
THAM: Extended diffusion-based release; pH-independent kinetics; matrix integrity maintained at high buffer concentrations Sodium citrate: Thicker early-stage gel layer; pH-sensitive release mechanism; matrix integrity not maintained at high buffer concentrations
Release mechanism context may shift with buffer selection
HPMC 2208/2910 matrices; felbinac model drug; pH 1.2 and 7.5
Pharmaceutical formulation Controlled release Hydrophilic matrix

Extended pH Buffer Range vs. Sodium Citrate

Trometamol (pKa 8.1 at 25°C) delivers effective buffering in the pH 7.0–9.0 range, making it suitable for physiological and cell-culture applications, whereas sodium citrate buffers are limited to pH 3.0–6.2 [1][2]. Even when citrate is combined with trometamol in the citrate salt form, the trometamol moiety extends the buffering window into the alkaline region where citrate alone cannot operate [3].

Buffer pH range
Class-level
Trometamol-based: pH 7.0–9.0 (pKa 8.1 at 25°C) Sodium citrate: pH 3.0–6.2 (pKa values 3.13, 4.76, 6.39) Upper buffering limit extended by ~2.8 pH units
May support single-buffer near-physiological pH workflows
Standard conditions at 25°C; verify under target formulation conditions
Buffer selection pH range Biological assays

CO₂-Independent Buffering vs. Bicarbonate

THAM (trometamol) buffers carbon dioxide and acids in vitro and in vivo without generating CO₂ as a byproduct, unlike bicarbonate-based buffers which produce CO₂ during proton neutralization [1]. This property is critical in clinical scenarios where CO₂ elimination is impaired (e.g., cardiac bypass surgery), because THAM restores pH and acid-base regulation without adding to the CO₂ burden [1]. Trometamol citrate, through its trometamol component, retains this CO₂-limiting advantage while the citrate moiety provides additional acid-neutralizing and metabolic buffering capacity .

CO₂ generation pathway
Cross-study comparable
THAM (trometamol): Buffers acids without CO₂ generation; acts as proton acceptor without producing CO₂ byproduct Sodium bicarbonate: Generates 1 mol CO₂ per mol H⁺ neutralized via HCO₃⁻ + H⁺ → H₂O + CO₂
Acid-base regulation mechanism context; CO₂-independent pathway
In vitro and in vivo acid-base research contexts; cross-study comparison
Metabolic acidosis Parenteral buffer CO₂-independent buffering

FDA-Approved Oral Alkalizing Formulation

The commercially marketed oral solution ALCAPHOR® (PHARMA DEVELOPPEMENT, France) contains trometamol citrate as its principal buffering active ingredient at a concentration of 27.47 g per unit dose (equivalent to 15.33 g trometamol), combined with disodium citrate anhydrous (1.59 g) and dipotassium citrate anhydrous (3.62 g) [1]. This represents a validated, regulatory-approved formulation design wherein trometamol citrate serves as the primary proton acceptor and systemic alkalizer, demonstrating proven manufacturability at scale and established clinical acceptance [1].

Commercial formulation precedent
Supporting evidence
ALCAPHOR® oral solution: trometamol citrate 27.47 g per unit dose (equivalent to 15.33 g trometamol), combined with disodium citrate anhydrous 1.59 g and dipotassium citrate anhydrous 3.62 g
Reported regulatory-reviewed formulation context
Oral solution marketed in France; verify quality-grade requirements for target application
Pharmaceutical formulation Metabolic acidosis Oral solution

Lyophilized Parenteral Buffer Selection

US Patent 11,103,474 describes a parenteral carglumic acid formulation specifically selecting trometamol as the preferred buffering agent with a pKa of approximately 8.07, chosen for its compatibility with freeze-drying (lyophilization) and its ability to stabilize the acid-labile active pharmaceutical ingredient [1]. The patent explicitly narrows the buffering agent pKa range from 5.5–9.0 to a preferred range of 7.5–8.5, matching trometamol's pKa of 8.07 [1]. This patent-protected formulation demonstrates trometamol's unique suitability for lyophilized parenteral products, a feature not readily replicated with sodium citrate or phosphate buffers that may crystallize or degrade during freeze-drying.

Lyophilized parenteral fit
Supporting evidence
US Patent 11,103,474 selects trometamol (pKa ~8.07 at 25°C) as the preferred buffering agent for lyophilized carglumic acid parenteral formulation; pKa falls within the specified optimal range of 7.5–8.5
Patent-reported lyophilization compatibility context
Carglumic acid API; storage at 2–8°C; verify with target molecule
Parenteral formulation Lyophilization Patent

Oral Bioavailability Enhancement vs. Calcium Salt

The trometamol (THAM) salt of fosfomycin provides markedly improved oral bioavailability compared to the calcium salt formulation, attributed to the high water solubility of the trometamol counterion [1]. While this evidence pertains to fosfomycin trometamol rather than trometamol citrate specifically, it demonstrates the class-level advantage of trometamol as a salt-forming counterion for enhancing the solubility and absorption of poorly soluble active pharmaceutical ingredients. Trometamol citrate may similarly serve as a solubility-enhancing salt form for acidic drug substances, leveraging trometamol's high aqueous solubility (~550 mg/mL at 25°C) [2].

Salt-form bioavailability
Class-level inference
Fosfomycin trometamol: markedly improved oral bioavailability versus fosfomycin calcium salt, attributed to high water solubility of the trometamol counterion Trometamol base water solubility: ~550 mg/mL at 25°C
Class-level salt-formation solubility context
Data to verify for trometamol citrate specifically; class-level extrapolation
Bioavailability Salt selection Antibiotic

Trometamol Citrate Application Scenarios


pH-Independent Controlled-Release Oral Dosage

Based on direct comparative evidence, THAM-buffered HPMC hydrophilic matrices provide extended, diffusion-based release kinetics with pH-independent behavior, which sodium citrate-buffered matrices cannot replicate [1]. Formulators developing generic or novel controlled-release tablets containing weakly acidic APIs should select trometamol citrate as the internal buffering excipient when target product profiles require consistent drug release across gastric and intestinal pH environments [1].

Lyophilized Parenteral Formulation Development

US Patent 11,103,474 identifies trometamol (pKa 8.07) as the preferred buffering agent for lyophilized parenteral carglumic acid formulations, demonstrating compatibility with freeze-drying processes and API stabilization at 2–8°C storage [2]. Trometamol citrate should be prioritized in parenteral formulation procurement when the target buffer pKa must fall within 7.5–8.5 and when lyophilization is the intended manufacturing process [2].

CO₂-Sparing Oral Alkalizing Therapy

Trometamol-based buffers neutralize metabolic and respiratory acids without generating CO₂, unlike bicarbonate-based alkalizers [3]. The commercial product ALCAPHOR® validates trometamol citrate as a regulatory-approved oral solution ingredient for metabolic acidosis management [4]. Procurement teams sourcing alkalizing agents for critical care or chronic metabolic acidosis formulations should consider trometamol citrate where CO₂ burden minimization is clinically relevant [3][4].

Salt-Form Screening for Solubility Enhancement

Class-level evidence from fosfomycin trometamol demonstrates that trometamol salt formation markedly improves oral bioavailability versus calcium salt forms through enhanced aqueous solubility [5]. Given trometamol base solubility of ~550 mg/mL in water at 25°C, trometamol citrate represents a viable salt-forming counterion option for acidic drug candidates in preclinical salt-screening programs [5][6].

Application
Selection Property
Validation Focus
Controlled-release matrix development
pH-independent diffusion release profile
Release kinetics across pH 1.2–7.5
Lyophilized parenteral formulation research
Freeze-drying buffer compatibility
API stabilization through lyophilization cycle
Acid-base regulation formulation studies
CO₂-independent buffering mechanism
Proton neutralization pathway without CO₂ byproduct
Salt-form screening for acidic APIs
Trometamol counterion aqueous solubility
Dissolution rate and solubility enhancement validation
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